3-Methoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
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Overview
Description
3-Methoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is a synthetic organic compound with a complex structure featuring a cyclobutane ring, a methoxy group, and a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Attachment of the Phenylmethoxycarbonylamino Group: This step involves the protection of an amine group with a phenylmethoxycarbonyl (Cbz) protecting group, typically using benzyl chloroformate (Cbz-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the phenylmethoxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used, but can include substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Methoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain biological molecules. It can also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-Methoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity. The cyclobutane ring can introduce strain into the molecule, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycyclobutane-1-carboxylic acid: Lacks the phenylmethoxycarbonylamino group, making it less complex and potentially less reactive.
1-(Phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
Cyclobutane-1,1-dicarboxylic acid: Lacks both the methoxy and phenylmethoxycarbonylamino groups, making it a simpler molecule with different chemical properties.
Uniqueness
3-Methoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the methoxy and phenylmethoxycarbonylamino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-methoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-7-14(8-11,12(16)17)15-13(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQZFPFHWBSOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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